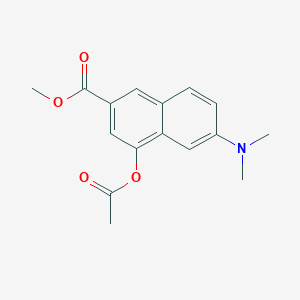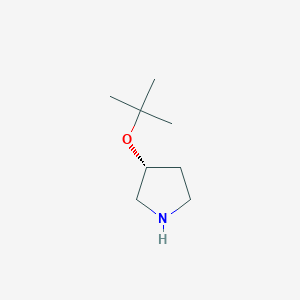
(R)-3-(tert-Butoxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-t-Butoxypyrrolidine is a chiral pyrrolidine derivative with a tert-butoxy group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-t-Butoxypyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a tert-butylating agent. One common method is the alkylation of ®-pyrrolidine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of ®-3-t-Butoxypyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
®-3-t-Butoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized pyrrolidine derivatives.
科学的研究の応用
®-3-t-Butoxypyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-3-t-Butoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
類似化合物との比較
Similar Compounds
(S)-3-t-Butoxypyrrolidine: The enantiomer of ®-3-t-Butoxypyrrolidine, with similar chemical properties but different biological activities due to its opposite chirality.
3-t-Butoxypyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
N-tert-Butylpyrrolidine: A related compound with a tert-butyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness
®-3-t-Butoxypyrrolidine is unique due to its specific chiral configuration and the presence of the tert-butoxy group at the third carbon atom. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 |
InChIキー |
KUXRXZFYHVZKAN-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)O[C@@H]1CCNC1 |
正規SMILES |
CC(C)(C)OC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
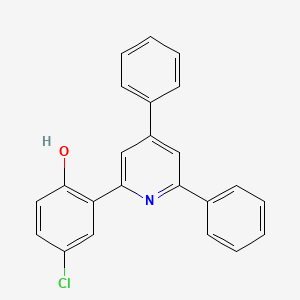

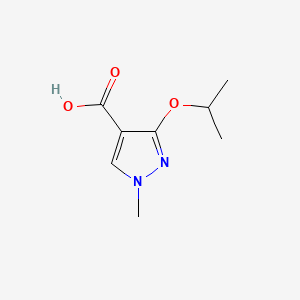
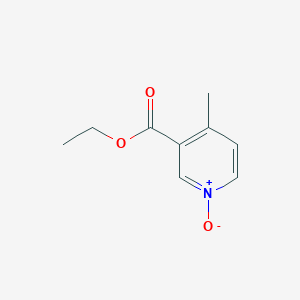
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
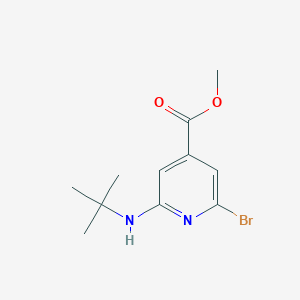
![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
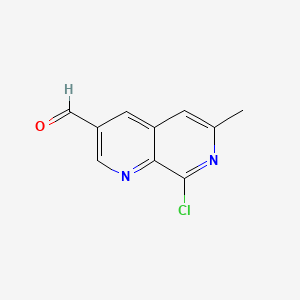
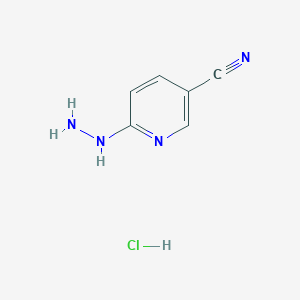

![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)

